![molecular formula C3H5F3 B1611566 1,2,3-Trifluoropropane CAS No. 66794-36-3](/img/structure/B1611566.png)
1,2,3-Trifluoropropane
Overview
Description
1,2,3-Trifluoropropane is a colorless and odorless gas that is commonly used as a refrigerant and a propellant. It is also known as HFC-263fb and has a chemical formula of C3H3F3. Over the years, this compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Proteomics Research
1,2,3-Trifluoropropane: is utilized in proteomics research as a specialty product. It plays a crucial role in the study of protein structure and function, particularly in the identification and quantification of proteins, as well as in the analysis of protein-protein interactions .
Organic Synthesis
This compound serves as an important building block in organic synthesis. It is used to create a variety of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique trifluoromethyl group is particularly valuable in increasing the bioavailability and stability of these molecules.
Chiral Analysis and Spectroscopy
1,2,3-Trifluoropropane: is potentially useful for chiral analysis, which involves converting enantiomers into spectroscopically distinct diastereomers. This application is critical for understanding the molecular structure and behavior of chiral molecules.
Synthesis of Fluorinated Compounds
Fermentation and Bioconversion
Catalysis and Organic Reactions
Lanthanide (III) trifluoromethanesulfonates, which can be derived from 1,2,3-Trifluoropropane , are highly effective catalysts for the aminolysis of epoxides. This reaction produces β-amino alcohols, which are valuable in various chemical syntheses.
properties
IUPAC Name |
1,2,3-trifluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3/c4-1-3(6)2-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAVRWGWEIQJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509159 | |
Record name | 1,2,3-Trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trifluoropropane | |
CAS RN |
66794-36-3 | |
Record name | 1,2,3-Trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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